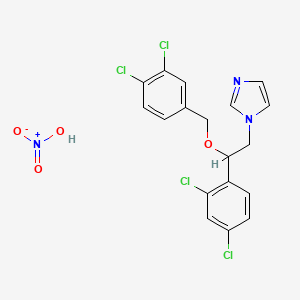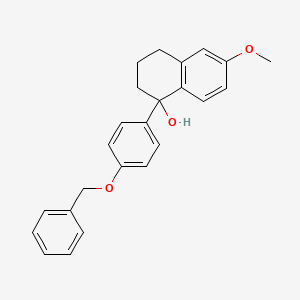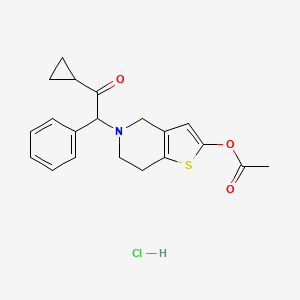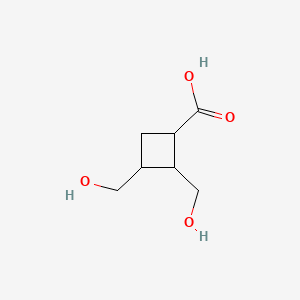
3,4-Dichlor-Miconazolnitrat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Dichloro Miconazole Nitrate is a synthetic imidazole derivative known for its broad-spectrum antifungal properties. It is commonly used to treat various fungal infections, including those affecting the skin and mucous membranes. The compound works by inhibiting the synthesis of ergosterol, a critical component of fungal cell membranes, thereby disrupting cell membrane integrity and function .
Wissenschaftliche Forschungsanwendungen
3,4-Dichloro Miconazole Nitrate has a wide range of applications in scientific research:
Chemistry: It is used as a reference standard in analytical chemistry for the development of new antifungal agents.
Biology: The compound is studied for its effects on fungal cell membranes and its potential use in treating fungal infections.
Medicine: It is used in the formulation of topical creams and gels for the treatment of skin infections.
Industry: The compound is used in the development of antifungal coatings and materials
Wirkmechanismus
Target of Action
3,4-Dichloro Miconazole Nitrate, also known as Miconazole EP impurity F, primarily targets the CYP450 14α-lanosterol demethylase enzyme . This enzyme plays a crucial role in the synthesis of ergosterol, a critical component of fungal cell membranes .
Mode of Action
The compound acts by inhibiting the CYP450 14α-lanosterol demethylase enzyme . This inhibition results in altered ergosterol production, leading to impaired cell membrane composition and permeability . The disruption in the cell membrane integrity leads to leakage of essential ions and molecules, thereby inhibiting the growth and reproduction of the fungi .
Biochemical Pathways
The primary biochemical pathway affected by 3,4-Dichloro Miconazole Nitrate is the ergosterol biosynthesis pathway . By inhibiting the CYP450 14α-lanosterol demethylase enzyme, the compound disrupts the conversion of lanosterol to ergosterol . This disruption leads to a decrease in ergosterol levels and an accumulation of 14α-methyl sterols, which are toxic to the fungal cell and cause the death of the organism .
Result of Action
The result of the action of 3,4-Dichloro Miconazole Nitrate is the effective treatment of various fungal infections. By disrupting the fungal cell membrane, the compound causes the death of the fungal cells, thereby clearing the infection .
Biochemische Analyse
Biochemical Properties
3,4-Dichloro Miconazole Nitrate interacts with 14-α demethylase, a cytochrome P-450 enzyme necessary for ergosterol biosynthesis . The inhibition of ergosterol results in increased cellular permeability causing leakage of cellular contents . It may also inhibit endogenous respiration, interact with phospholipids in the cell membrane, inhibit the transformation of yeasts to mycelial forms, inhibit purine uptake, and interfere with triglyceride and phospholipid biosynthesis .
Cellular Effects
3,4-Dichloro Miconazole Nitrate has a significant impact on various types of cells and cellular processes. It is widely used to treat mucosal yeast infections, including both oral and vaginal infections . The inhibition of ergosterol biosynthesis by 3,4-Dichloro Miconazole Nitrate leads to altered cell membrane composition and permeability, which in turn leads to cation, phosphate, and low molecular weight compound leakage .
Molecular Mechanism
The primary mechanism of action of 3,4-Dichloro Miconazole Nitrate is through the inhibition of the CYP450 14α-lanosterol demethylase enzyme . This results in altered ergosterol production and impaired cell membrane composition and permeability, which in turn leads to cation, phosphate, and low molecular weight compound leakage .
Temporal Effects in Laboratory Settings
The effects of 3,4-Dichloro Miconazole Nitrate over time in laboratory settings have been observed in various studies. For instance, one study demonstrated the greatest antifungal activity of 3,4-Dichloro Miconazole Nitrate-loaded transethosomal gel against Candida albicans in an in vivo rat model .
Dosage Effects in Animal Models
The effects of 3,4-Dichloro Miconazole Nitrate vary with different dosages in animal models. For instance, one suppository (miconazole nitrate, 200 mg) is inserted intravaginally once daily at bedtime for three consecutive days . The dosage can be adjusted based on the severity of the infection and the patient’s response to treatment .
Metabolic Pathways
3,4-Dichloro Miconazole Nitrate is involved in the metabolic pathway of ergosterol biosynthesis . It inhibits the enzyme 14-α demethylase, which is necessary for the synthesis of ergosterol, a critical component of fungal cell membranes .
Transport and Distribution
Given its lipophilic nature and its ability to interact with phospholipids in the cell membrane , it can be hypothesized that it may be distributed within cells and tissues through passive diffusion or facilitated transport.
Subcellular Localization
Given its mechanism of action, it is likely that it localizes to the cell membrane where it interacts with ergosterol, a critical component of fungal cell membranes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dichloro Miconazole Nitrate involves several steps. One common method starts with 2,4-dichloro-2’-chlorinated phenethyl alcohol, imidazole, and 2,4-dichlorobenzyl as raw materials. The reaction is conducted in an ionic liquid medium at temperatures ranging from 10°C to 100°C. After the reaction, the mixture is cooled to room temperature, and the pH is adjusted to 1-3 using a nitrate aqueous solution. The product is then isolated through recrystallization .
Industrial Production Methods
In industrial settings, the production of 3,4-Dichloro Miconazole Nitrate often involves the use of continuous flow reactors to ensure consistent quality and yield. The process typically includes steps such as solvent extraction, purification, and crystallization to obtain the final product in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
3,4-Dichloro Miconazole Nitrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the imidazole ring or the chlorinated phenethyl group.
Substitution: Halogen substitution reactions can occur, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogen exchange reactions typically involve reagents like sodium iodide in acetone.
Major Products
The major products formed from these reactions include various chlorinated and non-chlorinated derivatives, which can have different antifungal properties and applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Clotrimazole: Another imidazole derivative with similar antifungal properties.
Ketoconazole: A broad-spectrum antifungal agent used in various medical applications.
Fluconazole: A triazole antifungal with a different mechanism of action but similar therapeutic uses
Uniqueness
3,4-Dichloro Miconazole Nitrate is unique due to its specific chemical structure, which provides enhanced antifungal activity and stability. Its dual chlorination on the phenethyl group contributes to its potent antifungal properties and makes it a valuable compound in both medical and industrial applications .
Eigenschaften
IUPAC Name |
1-[2-(2,4-dichlorophenyl)-2-[(3,4-dichlorophenyl)methoxy]ethyl]imidazole;nitric acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl4N2O.HNO3/c19-13-2-3-14(16(21)8-13)18(9-24-6-5-23-11-24)25-10-12-1-4-15(20)17(22)7-12;2-1(3)4/h1-8,11,18H,9-10H2;(H,2,3,4) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMRLQMTZCNGZQB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1COC(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl)Cl)Cl.[N+](=O)(O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl4N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Hexahydropyrido[2,1-c][1,4]oxazin-9(6H)-one](/img/structure/B588192.png)
![5-(2-Cyclopropyl-1-(4-fluorophenyl)-2-oxoethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl acetate hydrochloride](/img/structure/B588193.png)


